molecular formula C22H17N3O2 B14968178 3-(4-ethenylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethenylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14968178
M. Wt: 355.4 g/mol
InChI Key: CKJMTJTXMDEELY-UHFFFAOYSA-N
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Description

3-[(4-ETHENYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a phenyl and an ethenylphenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHENYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves the cyclization of 5-acetyl-4-aminopyrimidines. This process can be carried out by heating the starting materials under reflux with sodium methoxide (MeONa) in butanol (BuOH). The reaction conditions are crucial as they determine the formation of either pyrido[2,3-d]pyrimidin-5-one or pyrido[2,3-d]pyrimidin-7-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ETHENYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethenylphenyl groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[(4-ETHENYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability and cell death in cancer cells. The molecular targets include the active site of PARP-1, where the compound binds and prevents the enzyme from catalyzing the addition of ADP-ribose units to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-ETHENYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution with ethenylphenyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit PARP-1 with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(4-ethenylphenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17N3O2/c1-2-16-10-12-17(13-11-16)15-24-21(26)19-9-6-14-23-20(19)25(22(24)27)18-7-4-3-5-8-18/h2-14H,1,15H2

InChI Key

CKJMTJTXMDEELY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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